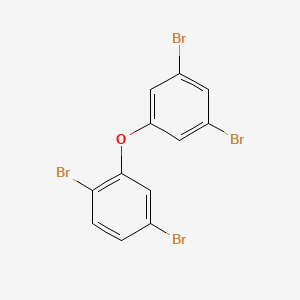
2,3',5,5'-Tetrabromodiphenyl ether
Overview
Description
2,3’,5,5’-Tetrabromodiphenyl ether is a chemical compound with the molecular formula C12H6Br4O . It is a type of polybrominated diphenyl ether (PBDE) that has been used as a flame retardant .
Molecular Structure Analysis
The molecular structure of 2,3’,5,5’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings . The average mass of the molecule is 485.791 Da .Physical And Chemical Properties Analysis
2,3’,5,5’-Tetrabromodiphenyl ether has a density of 2.2±0.1 g/cm3, a boiling point of 411.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 83.5±0.3 cm3 .Scientific Research Applications
Metabolism and Bioaccumulation
- Hydroxylated metabolites of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) were identified in rats. These metabolites are structurally similar to natural products found in marine sponges and ascidians (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
- The oxidative metabolism of BDE-47 in cat liver microsomes has been studied, suggesting its potential as a bioindicator for monitoring human exposure to environmental pollutants (Zheng, Erratico, Luo, Mai, & Covaci, 2016).
- Similarly, chicken liver microsomes have been used to study the oxidative metabolism of BDE-47, providing insights into its environmental fate and impact on wildlife (Zheng, Erratico, Abdallah, Negreira, Luo, Mai, & Covaci, 2015).
Degradation and Environmental Remediation
- A study explored the degradation of BDE-47 using ball-milled aluminum particles and vitamin B12, revealing a potential method for environmental remediation of brominated organic pollutants (Yang, Deng, Wei, Han, Yu, Deng, Zhu, Duan, & Zhuo, 2018).
- The photo-removal of BDE-47 in liquid medium using a reduced graphene oxide bridged artificial Z-scheme system was investigated, providing a novel approach for environmental cleanup using solar energy (Liang, Zhang, Guo, Niu, Wen, Tang, Liu, Yang, Shao, & Zeng, 2019).
Molecular and Chemical Studies
- Molecular orbital studies on brominated diphenyl ethers including BDE-47 have been conducted to understand their conformational properties, crucial for assessing their environmental behavior and potential health risks (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005).
- Vibrational spectroscopic investigation and density functional theory (DFT) studies on 2,2',4,4'-tetrabromodiphenyl ether have been performed to understand its structural characteristics (Qiu, Liu, Jin, Zhang, Wu, & Wang, 2010).
Safety and Hazards
Future Directions
Research is ongoing to understand the effects of PBDEs, including 2,3’,5,5’-Tetrabromodiphenyl ether, on human health and the environment . Future studies may focus on the long-term effects of exposure, the mechanisms of toxicity, and methods for mitigating the risks associated with these compounds .
properties
IUPAC Name |
1,3-dibromo-5-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-2-11(16)12(6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNZKQTOOZGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=CC(=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879892 | |
| Record name | BDE-72 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',5,5'-Tetrabromodiphenyl ether | |
CAS RN |
446254-40-6 | |
| Record name | 2,3',5,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-72 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3639MU5YQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



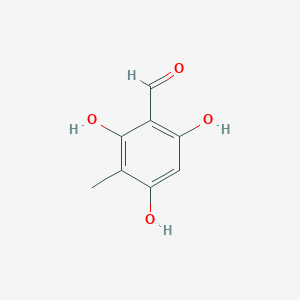

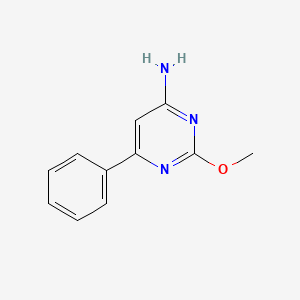
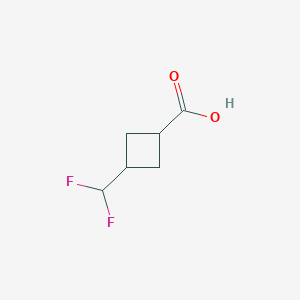
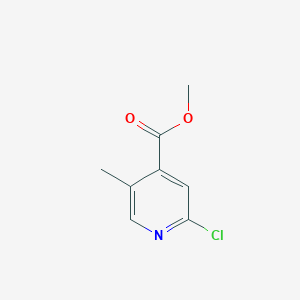
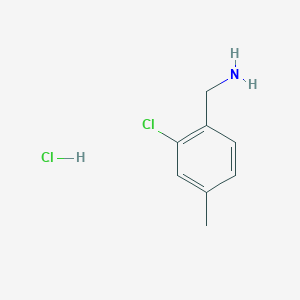
![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)
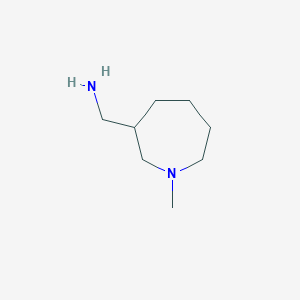

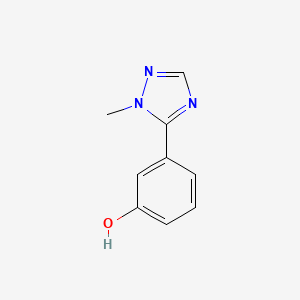
![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)
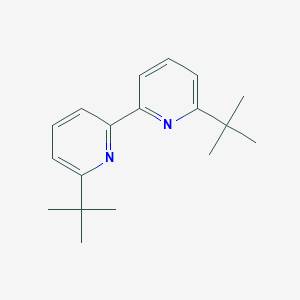
![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)